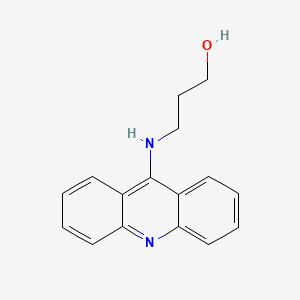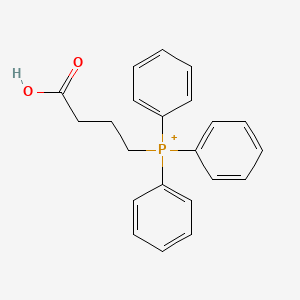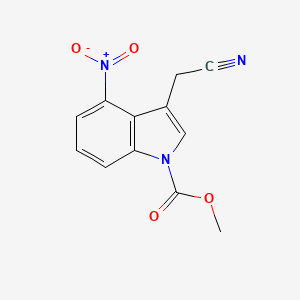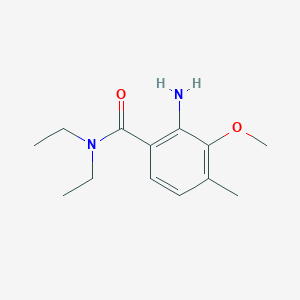
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: Introducing the butyl group and the p-isopentoxyphenyl group through nucleophilic substitution reactions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the imidazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible therapeutic applications, such as antimicrobial or antifungal agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Butylimidazole: Lacking the p-isopentoxyphenyl group.
4-(p-Isopentoxyphenyl)imidazole: Lacking the butyl group.
Uniqueness
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is unique due to the presence of both the butyl and p-isopentoxyphenyl groups, which may confer specific chemical and biological properties not found in simpler imidazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
40405-68-3 |
|---|---|
Molekularformel |
C18H27ClN2O |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
1-butyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-5-11-20-13-18(19-14-20)16-6-8-17(9-7-16)21-12-10-15(2)3;/h6-9,13-15H,4-5,10-12H2,1-3H3;1H |
InChI-Schlüssel |
XZGDCJNFNWNIDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
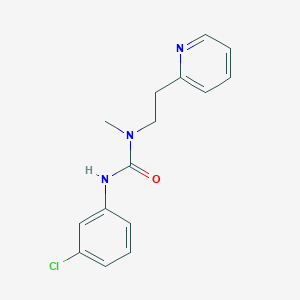
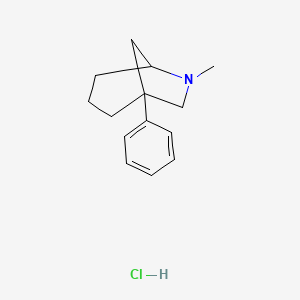
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

